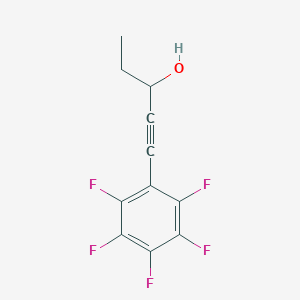
1-(Pentafluorophenyl)pent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentafluorophenyl)pent-1-yn-3-ol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a pent-1-yn-3-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)pent-1-yn-3-ol can be synthesized through the nucleophilic addition of pentafluorophenylacetylene to an appropriate aldehyde or ketone. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, forming an alkynyl anion that subsequently attacks the carbonyl compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentafluorophenyl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The pentafluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(Pentafluorophenyl)pent-1-yn-3-one or 1-(Pentafluorophenyl)pent-1-yn-3-oic acid.
Reduction: Formation of 1-(Pentafluorophenyl)pent-1-en-3-ol or 1-(Pentafluorophenyl)pentane-3-ol.
Substitution: Various substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(Pentafluorophenyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated aromatic rings.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(Pentafluorophenyl)pent-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The alkyne and hydroxyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
1-Pentyn-3-ol: A structurally similar compound without the pentafluorophenyl group. It has different chemical properties and applications.
3-Pentyn-1-ol: Another similar compound with the hydroxyl group at a different position, leading to variations in reactivity and use.
Uniqueness: 1-(Pentafluorophenyl)pent-1-yn-3-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Propiedades
Número CAS |
144052-70-0 |
|---|---|
Fórmula molecular |
C11H7F5O |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
1-(2,3,4,5,6-pentafluorophenyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C11H7F5O/c1-2-5(17)3-4-6-7(12)9(14)11(16)10(15)8(6)13/h5,17H,2H2,1H3 |
Clave InChI |
KMVAFHZYXDIYOC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC1=C(C(=C(C(=C1F)F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
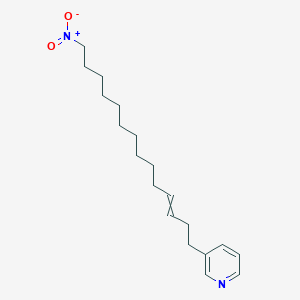

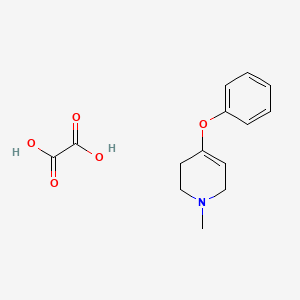
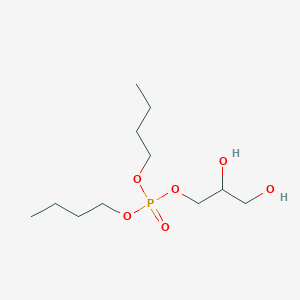


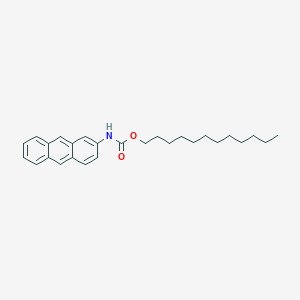
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
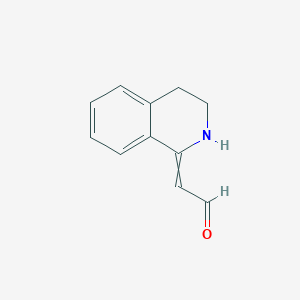
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
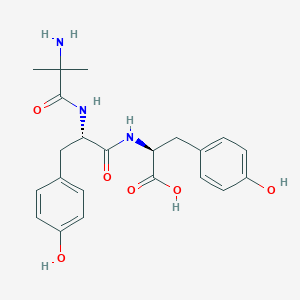
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
